molecular formula C10H16O B7822495 (1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol CAS No. 425394-92-9

(1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

Cat. No.: B7822495
CAS No.: 425394-92-9
M. Wt: 152.23 g/mol
InChI Key: MKPMHJQMNACGDI-NXEZZACHSA-N
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Description

(1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol typically involves the hydroalumination of carvone. The general method involves dissolving carvone in a solvent such as tetrahydrofuran (THF) and adding lithium aluminium hydride (LiAlH4) under an inert atmosphere at low temperatures (around -78°C). The reaction mixture is then allowed to warm to room temperature and quenched with water and an aqueous solution of sodium hydroxide (NaOH). The product is extracted and purified to yield this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated alcohols.

Scientific Research Applications

(1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol has several scientific research applications:

    Chemistry: It is used as a chiral building block in organic synthesis.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in metabolic pathways or signal transduction processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1S,4S)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPMHJQMNACGDI-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C=C1)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CC[C@](C=C1)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880638
Record name 2-cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7212-40-0, 425394-92-9
Record name cis-p-Menth-2,8-diene-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7212-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-p-Menthadien-1-ol, trans-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425394929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1-methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.815
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,8-P-MENTHADIEN-1-OL, TRANS-(-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
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(1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
Reactant of Route 3
(1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
Reactant of Route 4
(1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
Reactant of Route 5
(1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
Reactant of Route 6
(1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

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